N-[2-{(E)-1-cyano-2-[5-(2,5-dichlorophenyl)furan-2-yl]ethenyl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(1E)-1-CYANO-2-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}ACETAMIDE is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyano group, a furan ring, a thiophene ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1E)-1-CYANO-2-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Furan Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: This can be achieved through nucleophilic substitution reactions using cyanide sources.
Formation of the Thiazole Ring: This step often involves the condensation of thiourea with α-haloketones.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1E)-1-CYANO-2-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-{2-[(1E)-1-CYANO-2-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(1E)-1-CYANO-2-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[(1E)-1-CYANO-2-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}ACETAMIDE
- **N-{2-[(1E)-1-CYANO-2-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}ACETAMIDE
Uniqueness
The uniqueness of N-{2-[(1E)-1-CYANO-2-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}ACETAMIDE lies in its specific combination of functional groups and rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H13Cl2N3O2S2 |
---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
N-[2-[(E)-1-cyano-2-[5-(2,5-dichlorophenyl)furan-2-yl]ethenyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C22H13Cl2N3O2S2/c1-12(28)26-22-20(19-3-2-8-30-19)27-21(31-22)13(11-25)9-15-5-7-18(29-15)16-10-14(23)4-6-17(16)24/h2-10H,1H3,(H,26,28)/b13-9+ |
InChI Key |
UKDQOMSELZREIJ-UKTHLTGXSA-N |
Isomeric SMILES |
CC(=O)NC1=C(N=C(S1)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C#N)C4=CC=CS4 |
Canonical SMILES |
CC(=O)NC1=C(N=C(S1)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C#N)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.